Indolizin-2-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone
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Overview
Description
Indolizin-2-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolizin-2-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone typically involves multiple steps, starting with the formation of the indolizine core. One common approach is the use of classical methodologies such as the Scholtz or Chichibabin reactions. These reactions involve the cyclization of appropriate precursors under specific conditions to form the indolizine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more advanced techniques such as transition metal-catalyzed reactions and oxidative coupling. These methods allow for the efficient production of the compound on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Indolizin-2-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Indolizin-2-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Indolizin-2-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Indolizin-2-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone can be compared with other similar compounds, such as indolizine derivatives and related heterocycles. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific molecular structure and the resulting properties.
List of Similar Compounds
Indolizine derivatives
Pyridine derivatives
Piperazine derivatives
Sulfonyl-containing compounds
Properties
IUPAC Name |
indolizin-2-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-18(15-12-16-4-1-2-7-21(16)14-15)20-8-10-22(11-9-20)26(24,25)17-5-3-6-19-13-17/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODHGNWIAIIJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN3C=CC=CC3=C2)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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